

Cyp51-IN-18 as a novel sterol 14α-demethylase inhibitor

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As "Cyp51-IN-18" is not a publicly recognized designation for a specific sterol 14α-demethylase inhibitor, this technical guide utilizes the well-characterized and novel inhibitor, VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide), as a representative molecule to illustrate the core principles and experimental methodologies relevant to the field. VNI is a potent, selective inhibitor of protozoan CYP51 and serves as an excellent exemplar for researchers, scientists, and drug development professionals.[1][2][3]

Introduction to Sterol 14 α -Demethylase (CYP51)

Sterol 14 α -demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] This enzyme catalyzes the oxidative removal of the 14 α -methyl group from sterol precursors, a vital step for the structural integrity and function of cellular membranes. Due to its essential role in pathogenic microbes and the differences between microbial and human CYP51, it has become a major target for the development of antifungal and antiparasitic agents.

VNI: A Novel CYP51 Inhibitor

VNI is a carboxamide-containing β -phenyl-imidazole that has demonstrated high potency and selectivity against CYP51 from the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Its mechanism of action involves the coordination of the imidazole nitrogen to the heme iron atom within the active site of CYP51, thereby inhibiting its catalytic activity.



This leads to the disruption of the parasite's sterol biosynthesis, ultimately resulting in cell growth inhibition and death.

Quantitative Data for VNI

The following tables summarize the key quantitative data for VNI's activity against T. cruzi and its CYP51 enzyme.

Table 1: In Vitro Activity of VNI against Trypanosoma cruzi

| Parameter | Strain | Value | Reference |
|---|------------|---------|-----------|
| EC50 (Bloodstream Trypomastigotes) | Y | 11 μΜ | |
| EC50 (Culture- Derived Trypomastigotes) | Υ | ~3.0 μM | |
| EC50 (Culture- Derived Trypomastigotes) | Colombiana | ~3.0 μM | |

Table 2: In Vivo Efficacy of VNI in a Murine Model of Acute Chagas Disease

| Treatment Regimen | Parasitemia Reduction | Survival Rate | Reference |
|------------------------|---|---------------|-----------|
| 25 mg/kg (twice daily) | Similar to benznidazole (100 mg/kg/day) | 100% | |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Recombinant CYP51 Inhibition Assay



This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP51.

Methodology:

- Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components:
 - Purified recombinant T. cruzi CYP51 (final concentration, e.g., 0.5 μM).
 - Appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4).
 - Substrate: Radiolabeled eburicol (final concentration, e.g., 50 μM).
 - VNI (or test compound) at various concentrations, typically added from a DMSO stock.
- Initiation of Reaction: Start the enzymatic reaction by adding NADPH (final concentration, e.g., 100 μM).
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
- Reaction Termination and Extraction: Stop the reaction by adding an organic solvent, such as ethyl acetate, to extract the sterols.
- Analysis:
 - Dry the extracted sterols under a stream of nitrogen.
 - Resuspend the dried residue in a suitable solvent (e.g., methanol).
 - Analyze the reaction products using reverse-phase High-Performance Liquid
 Chromatography (HPLC) coupled with a radioactivity detector to quantify the conversion of the substrate to the demethylated product.
- Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.



In Vitro Anti-parasitic Assay (Trypanosome Growth Inhibition)

This cell-based assay determines the efficacy of a compound in inhibiting the growth of T. cruzi.

Methodology:

- Parasite Culture: Culture bloodstream or culture-derived trypomastigotes of T. cruzi in an appropriate medium under standard conditions.
- Compound Preparation: Prepare serial dilutions of VNI (or the test compound) in the culture medium.
- Assay Setup:
 - Seed a 96-well plate with a known density of trypomastigotes.
 - Add the prepared compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., benznidazole).
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).
- Quantification of Parasite Viability: Assess parasite viability using a suitable method, such as:
 - Direct counting with a hemocytometer.
 - A colorimetric assay (e.g., MTT or resazurin-based).
- Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

In Vivo Efficacy in a Murine Model of Chagas Disease

This protocol outlines the assessment of a compound's efficacy in a living organism infected with T. cruzi.

Methodology:

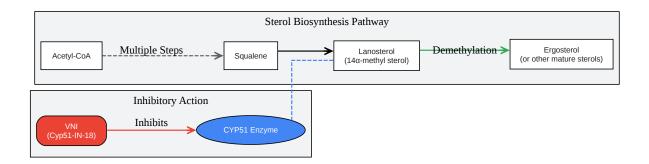


- Animal Model: Use a suitable mouse strain (e.g., Swiss mice).
- Infection: Infect the mice with a specific strain of T. cruzi (e.g., Y strain).
- Treatment:
 - Once the infection is established (detectable parasitemia), begin treatment with VNI (or the test compound) administered via a suitable route (e.g., oral gavage).
 - A typical treatment regimen could be 25 mg/kg of body weight, administered twice daily.
 - Include a vehicle control group and a positive control group (e.g., benznidazole).
- · Monitoring:
 - Monitor parasitemia levels in the blood at regular intervals.
 - Record animal survival rates.
- Data Analysis: Compare the reduction in parasitemia and the survival rates between the treated and control groups to evaluate the in vivo efficacy of the compound.

Visualizations

Signaling Pathway: Sterol Biosynthesis and CYP51 Inhibition



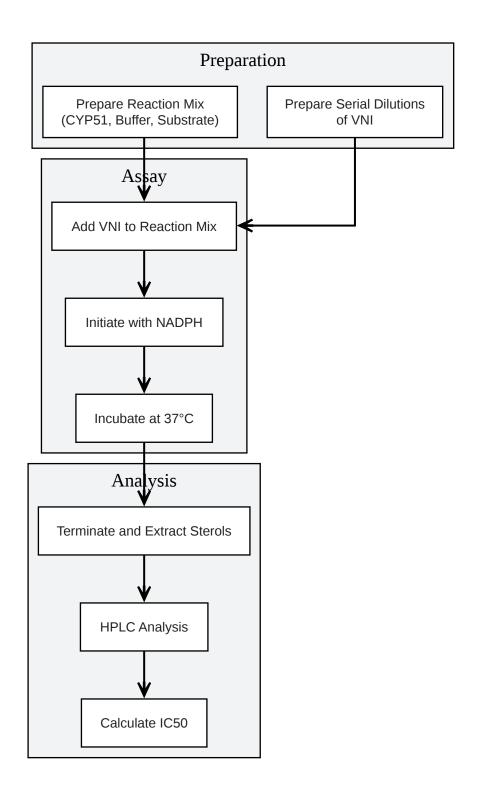


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Caption: Inhibition of the sterol biosynthesis pathway by VNI.

Experimental Workflow: In Vitro CYP51 Inhibition Assay



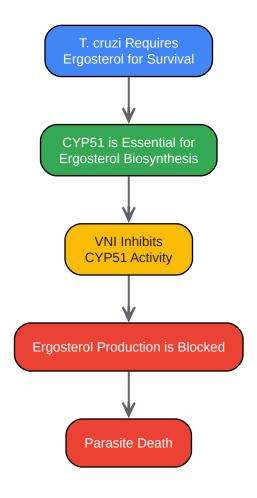


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Caption: Workflow for determining the in vitro inhibition of CYP51.

Logical Relationship: VNI's Therapeutic Rationale





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Caption: The logical basis for VNI as an anti-Chagas disease agent.

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References

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